2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Overview
Description
2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is an organic compound with a complex structure that includes an ethoxy group, a benzoylamino group, and a hydroxy-butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid typically involves multiple steps, starting with the preparation of the benzoylamino intermediate. One common method involves the reaction of 4-ethoxybenzoic acid with an amine to form the benzoylamino derivative. This intermediate is then subjected to further reactions to introduce the hydroxy-butyric acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoylamino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoylamino group may produce an amine.
Scientific Research Applications
2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, while the hydroxy-butyric acid moiety may participate in various biochemical reactions. These interactions can modulate the activity of enzymes or affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-benzoylamino)-3-hydroxy-butyric acid: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxy-benzoylamino)-3-oxo-butyric acid: Similar structure with a keto group instead of a hydroxy group.
Uniqueness
2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is unique due to the presence of both an ethoxy group and a hydroxy-butyric acid moiety
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-19-10-6-4-9(5-7-10)12(16)14-11(8(2)15)13(17)18/h4-8,11,15H,3H2,1-2H3,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTMOOUVMOFGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389839 | |
Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-17-5 | |
Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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